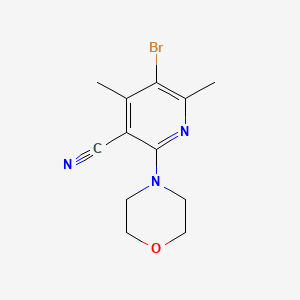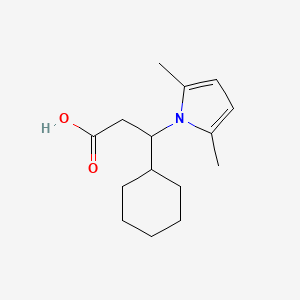![molecular formula C12H23N3O2S B3038551 1-[3-(dimethylamino)propyl]-4,5-dimethyl-3-(methylsulfonyl)-1H-pyrrol-2-amine CAS No. 866142-45-2](/img/structure/B3038551.png)
1-[3-(dimethylamino)propyl]-4,5-dimethyl-3-(methylsulfonyl)-1H-pyrrol-2-amine
Übersicht
Beschreibung
1-[3-(Dimethylamino)propyl]-4,5-dimethyl-3-(methylsulfonyl)-1H-pyrrol-2-amine is a synthetic compound with a complex molecular structure It is characterized by the presence of a dimethylamino group, a methylsulfonyl group, and a pyrrole ring
Wirkmechanismus
Target of Action
Similar compounds such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (edc) are generally used as carboxyl activating agents for the coupling of primary amines to yield amide bonds . This suggests that the compound might interact with carboxyl groups and primary amines in biological systems.
Mode of Action
The compound likely functions as a carboxyl activating agent, similar to EDC . EDC couples primary amines, and other nucleophiles, to carboxylic acids by creating an activated ester leaving group. First, the carbonyl of the acid attacks the carbodiimide of EDC, and there is a subsequent proton transfer. The primary amine then attacks the carbonyl carbon of the acid which forms a tetrahedral intermediate before collapsing and discharging the urea byproduct .
Biochemical Pathways
For instance, it could be involved in peptide synthesis and the preparation of antibodies like immunoconjugates .
Pharmacokinetics
Similar compounds like edc are water-soluble , which could influence their absorption and distribution in the body
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, the pH of the environment could impact the compound’s ability to form amide bonds. EDC, a similar compound, is typically employed in the 4.0-6.0 pH range . Additionally, the presence of other reactive groups could influence the compound’s reactivity and selectivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-[3-(dimethylamino)propyl]-4,5-dimethyl-3-(methylsulfonyl)-1H-pyrrol-2-amine typically involves multiple steps. One common method includes the reaction of dimethylaminopropylamine with a suitable precursor, followed by the introduction of the methylsulfonyl group. The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure the desired product is obtained with high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes to optimize yield and efficiency. The use of automated systems and advanced monitoring techniques ensures consistent quality and adherence to safety standards.
Analyse Chemischer Reaktionen
Types of Reactions
1-[3-(Dimethylamino)propyl]-4,5-dimethyl-3-(methylsulfonyl)-1H-pyrrol-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The dimethylamino group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce various amine derivatives.
Wissenschaftliche Forschungsanwendungen
1-[3-(Dimethylamino)propyl]-4,5-dimethyl-3-(methylsulfonyl)-1H-pyrrol-2-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-(3-Dimethylaminopropyl)-indolin-2-one: This compound shares a similar dimethylamino group but has an indolin-2-one structure.
Dimethylaminopropylamine: A simpler compound with a similar dimethylamino group but lacking the pyrrole and methylsulfonyl groups.
Uniqueness
1-[3-(Dimethylamino)propyl]-4,5-dimethyl-3-(methylsulfonyl)-1H-pyrrol-2-amine is unique due to its combination of functional groups, which confer distinct chemical and biological properties
Eigenschaften
IUPAC Name |
1-[3-(dimethylamino)propyl]-4,5-dimethyl-3-methylsulfonylpyrrol-2-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H23N3O2S/c1-9-10(2)15(8-6-7-14(3)4)12(13)11(9)18(5,16)17/h6-8,13H2,1-5H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJXVGXDZGIHFBE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N(C(=C1S(=O)(=O)C)N)CCCN(C)C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H23N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801152525 | |
| Record name | 2-Amino-N,N,4,5-tetramethyl-3-(methylsulfonyl)-1H-pyrrole-1-propanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801152525 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
273.40 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
866142-45-2 | |
| Record name | 2-Amino-N,N,4,5-tetramethyl-3-(methylsulfonyl)-1H-pyrrole-1-propanamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=866142-45-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Amino-N,N,4,5-tetramethyl-3-(methylsulfonyl)-1H-pyrrole-1-propanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801152525 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-chloro-N-[(4-chlorophenyl)sulfonyl]-N-(3-cyano-5-phenyl-2-furyl)benzenesulfonamide](/img/structure/B3038468.png)
![1-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]ethyl acetate](/img/structure/B3038469.png)
![5-[(4-Chloro-2-methylphenoxy)methyl]-2-(4-chlorophenyl)-4-methyl-1,3-thiazole](/img/structure/B3038472.png)


![4-[(6-chloro-3-pyridinyl)methoxy]-N'-hydroxybenzenecarboximidamide](/img/structure/B3038478.png)
![1-[2-(6-chloro-3-pyridinyl)ethyl]-6-methoxy-1-methyl-2,3,4,9-tetrahydro-1H-beta-carboline](/img/structure/B3038479.png)
![4-(4-Benzylpiperidino)thieno[2,3-d]pyrimidine-6-carbohydrazide](/img/structure/B3038480.png)

![3-Chloro-2-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-6-carboxylic acid](/img/structure/B3038484.png)
![Thiazole, 2-chloro-5-[(methylthio)methyl]-](/img/structure/B3038485.png)
![4-{[(2-chloro-1,3-thiazol-5-yl)methyl]sulfanyl}benzoic acid](/img/structure/B3038486.png)
![1-[(2,5-dichlorophenyl)sulfonyl]-4-(2-hydroxyethyl)-2,5-dimethyl-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B3038489.png)
![1-[(4-chlorophenyl)sulfonyl]-4-(2-hydroxyethyl)-5-methyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B3038491.png)
